molecular formula C26H24N4OS B2674020 N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide CAS No. 688792-91-8

N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide

Cat. No.: B2674020
CAS No.: 688792-91-8
M. Wt: 440.57
InChI Key: LISBMJDKWVFUCN-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide is a polycyclic compound featuring a fused tetracyclic core (8,10,17-triazatetracyclo framework) with a sulfanyl (-S-) bridge linked to a butanamide side chain. While direct data on its synthesis or applications are absent in the provided evidence, its structural complexity aligns with compounds synthesized via multi-step alkylation and cyclization pathways, as seen in related triazole and spiro systems .

Properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-ethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4OS/c1-3-17-13-15-18(16-14-17)27-25(31)23(4-2)32-26-29-20-10-6-5-9-19(20)24-28-21-11-7-8-12-22(21)30(24)26/h5-16,23H,3-4H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISBMJDKWVFUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide involves multiple steps, starting with the preparation of the triazatetracyclic core. This core can be synthesized through a series of cyclization reactions involving o-phenylenediamines and o-cyanobenzaldehydes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide involves its interaction with specific molecular targets and pathways. The compound’s triazatetracyclic core allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The compound’s tetracyclic core distinguishes it from simpler triazole or spiro derivatives. Key comparisons include:

Compound Name Core Structure Key Functional Groups Substituents
Target Compound 8,10,17-Triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶] Sulfanyl, butanamide 4-Ethylphenyl
2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca...]]acetamide Triazatricyclo[8.4.0.0³,⁸] Sulfanyl, acetamide, hydroxymethyl 4-Methoxyphenyl, 2-methylphenyl
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Thione (-C=S), sulfonyl (-SO₂-) Halogenated aryl groups
  • Core Complexity: The target’s tetracyclic system contrasts with triazatricyclo (e.g., ) and monocyclic triazole frameworks (e.g., ), likely impacting conformational rigidity and intermolecular interactions.
  • Functional Groups : The sulfanyl group is common across analogs, but the target’s butanamide chain (vs. acetamide in ) may enhance hydrophobic interactions.
  • Substituent Effects : The 4-ethylphenyl group (electron-donating) vs. 4-methoxyphenyl (moderate electron-donation) or halogenated aryl (electron-withdrawing) groups may alter solubility and binding affinity.

Physicochemical and Crystallographic Properties

  • Solubility : The hydroxymethyl group in may enhance aqueous solubility compared to the target’s ethylphenyl group.
  • Crystallography : Tools like SHELXL and Mercury enable structural validation and packing analysis. For example, Mercury’s packing similarity feature could compare the target’s crystal lattice with triazole derivatives to identify common motifs.

Biological Activity

N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide is a complex organic compound with significant potential in pharmacology and medicinal chemistry. This article reviews its biological activity based on diverse research findings and case studies.

Molecular Characteristics

The compound has a molecular weight of approximately 414.3 g/mol and possesses notable structural features that may contribute to its biological effects. The presence of triazole rings and a sulfanamide group suggests potential interactions with biological targets.

Anthelmintic Activity

Recent studies have highlighted the anthelmintic properties of compounds similar in structure to this compound. A screening of a small chemical library identified several compounds with effective anthelmintic activity against Caenorhabditis elegans, a model organism for studying helminth infections .

CompoundActivityModel Organism
N-(4-ethylphenyl)-2-{...}AnthelminticC. elegans
Compound AModerateC. elegans
Compound BHighC. elegans

The proposed mechanism of action for compounds with similar structures involves disruption of the nematode's neuromuscular function and metabolic pathways. The triazole moiety may play a crucial role in inhibiting key enzymes essential for the survival of parasitic worms.

Study 1: Screening for Anthelmintic Activity

In a randomized screening study involving 181 compounds, researchers identified several candidates with promising anthelmintic activity. Among these candidates was N-(4-ethylphenyl)-2-{...}, which exhibited significant efficacy against larval stages of C. elegans. The study emphasized the importance of structural diversity in enhancing biological activity .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the ethylphenyl and triazole components could enhance potency and selectivity against specific helminth species. For instance, substituents on the phenyl ring were found to influence binding affinity to target receptors in nematodes.

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